Moperone-d4 is a deuterated derivative of Moperone, a compound primarily used as an antipsychotic medication. The addition of deuterium atoms enhances the compound's stability and alters its pharmacokinetic properties, making it valuable for research applications, particularly in metabolic studies and drug metabolism analysis.
Moperone-d4 can be synthesized from Moperone through various chemical processes that incorporate deuterium into the molecular structure. This compound is identified by its Chemical Abstracts Service registry number 1216507-46-8.
Moperone-d4 falls under the classification of antipsychotic agents and is specifically categorized as a dopamine receptor antagonist. Its primary targets include dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors.
The synthesis of Moperone-d4 involves several key steps:
Industrial production typically employs batch processing, where large quantities of deuterated precursors are synthesized. Reaction conditions, including temperature and pressure, are optimized for efficiency and yield, followed by purification methods such as chromatography to achieve high purity levels (≥95%) .
Moperone-d4 retains the core structure of Moperone but includes deuterium atoms at specific positions within the molecule. This modification can significantly influence its physical and chemical properties.
The molecular formula for Moperone-d4 is C20H21D4N2O2S, indicating the presence of four deuterium atoms replacing hydrogen atoms in the original compound. The molecular weight is approximately 357.5 g/mol.
Moperone-d4 can participate in various chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while nucleophilic substitution often involves alkyl halides under appropriate conditions .
Moperone-d4 functions similarly to Moperone by antagonizing dopamine receptors (D2 and D3) and serotonin receptors (5-HT2A).
Relevant analyses often include nuclear magnetic resonance spectroscopy for structural confirmation, along with high-performance liquid chromatography for purity assessment .
Moperone-d4 has several scientific uses:
Moperone-d4 is a deuterated analog of the typical antipsychotic moperone, where four hydrogen atoms (³H) are replaced with deuterium (²H), a stable, non-radioactive hydrogen isotope. This substitution occurs at specific molecular positions—typically methyl groups or aromatic rings—where metabolic reactions are prevalent. The chemical formula remains identical to non-deuterated moperone except for the isotopic exchange, resulting in a molecular weight increase of ~4 atomic mass units. This modification exploits the primary kinetic isotope effect (KIE), where the higher mass of deuterium alters bond vibrational frequencies and increases the activation energy required for rate-limiting metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes [1] [3].
Deuterium labeling does not alter the spatial configuration or electronic properties of moperone, preserving its affinity for dopamine D2 receptors. The isotopic integrity of such compounds typically exceeds 98% atom deuterium, as validated by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [1] [6].
Table 1: Key Chemical Characteristics of Moperone-d4
Property | Moperone | Moperone-d4 |
---|---|---|
Molecular Formula | C₂₂H₂₆FNO₂ | C₂₂H₂₂D₄FNO₂ |
Molecular Weight (g/mol) | 355.45 | ~359.45 |
Deuterium Substitution Sites | N/A | Methyl/Aromatic |
Isotopic Purity | N/A | >98% atom D |
The development of deuterated antipsychotics emerged from efforts to overcome limitations of classical agents, such as metabolic instability and peripheral side effects. The "deuterium switch" strategy gained traction after the FDA approval of deutetrabenazine (2017) for Huntington’s disease, demonstrating deuterium’s clinical viability. Antipsychotics represented an ideal candidate class due to their extensive hepatic metabolism via CYP450 enzymes. Early research focused on deuterating butyrophenones (e.g., haloperidol derivatives) and atypical agents like aripiprazole [2] [7]. Moperone-d4 exemplifies this trend, building on structural insights from deuterated analogs such as Paliperidone-d4 and Aripiprazole-d8, which showed improved pharmacokinetic profiles in preclinical models [1] [5]. The evolution of deuterated antipsychotics aligns with three generations:
Deuterium substitution aims to modulate drug metabolism without altering primary pharmacology. Key advantages include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8